tert-Butyl N-[(4S)-4-{[(benzyloxy)carbonyl]amino}-4-[(naphthalen-2-yl)carbamoyl]butyl]carbamate tert-Butyl N-[(4S)-4-{[(benzyloxy)carbonyl]amino}-4-[(naphthalen-2-yl)carbamoyl]butyl]carbamate
Brand Name: Vulcanchem
CAS No.: 2287347-78-6
VCID: VC7696266
InChI: InChI=1S/C28H33N3O5/c1-28(2,3)36-26(33)29-17-9-14-24(31-27(34)35-19-20-10-5-4-6-11-20)25(32)30-23-16-15-21-12-7-8-13-22(21)18-23/h4-8,10-13,15-16,18,24H,9,14,17,19H2,1-3H3,(H,29,33)(H,30,32)(H,31,34)/t24-/m0/s1
SMILES: CC(C)(C)OC(=O)NCCCC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)OCC3=CC=CC=C3
Molecular Formula: C28H33N3O5
Molecular Weight: 491.588

tert-Butyl N-[(4S)-4-{[(benzyloxy)carbonyl]amino}-4-[(naphthalen-2-yl)carbamoyl]butyl]carbamate

CAS No.: 2287347-78-6

Cat. No.: VC7696266

Molecular Formula: C28H33N3O5

Molecular Weight: 491.588

* For research use only. Not for human or veterinary use.

tert-Butyl N-[(4S)-4-{[(benzyloxy)carbonyl]amino}-4-[(naphthalen-2-yl)carbamoyl]butyl]carbamate - 2287347-78-6

Specification

CAS No. 2287347-78-6
Molecular Formula C28H33N3O5
Molecular Weight 491.588
IUPAC Name benzyl N-[(2S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]carbamate
Standard InChI InChI=1S/C28H33N3O5/c1-28(2,3)36-26(33)29-17-9-14-24(31-27(34)35-19-20-10-5-4-6-11-20)25(32)30-23-16-15-21-12-7-8-13-22(21)18-23/h4-8,10-13,15-16,18,24H,9,14,17,19H2,1-3H3,(H,29,33)(H,30,32)(H,31,34)/t24-/m0/s1
Standard InChI Key DZGPABRJOFXDMS-DEOSSOPVSA-N
SMILES CC(C)(C)OC(=O)NCCCC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)OCC3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a stereogenic center at the C4 position (denoted by 4S), which influences its three-dimensional conformation and reactivity. The tert-butyl group provides steric bulk, enhancing stability during synthetic transformations, while the Cbz group offers orthogonal protection for amine functionalities . The naphthalen-2-yl carbamoyl moiety contributes aromaticity and potential π-π stacking interactions, critical for binding biological targets.

Stereochemical Considerations

The (4S) configuration ensures specific spatial arrangements, affecting both synthetic pathways and biological activity. Computational models suggest that this stereochemistry optimizes hydrogen bonding with enzymatic active sites.

Physicochemical Properties

PropertyValue
Molecular FormulaC28H33N3O5
Molecular Weight491.59 g/mol
SolubilityModerate in DCM, DMF; low in H2O
StabilityStable at RT under inert gas

The tert-butyl group enhances lipophilicity, improving membrane permeability in drug candidates.

Synthetic Methodologies

Stepwise Synthesis

The synthesis involves three key stages:

  • Protection of Amine Groups: Introduction of the tert-butyl carbamate via reaction with Boc anhydride under basic conditions .

  • Coupling Reactions: Benzyloxycarbonyl and naphthalen-2-yl carbamoyl groups are added using coupling agents like EDC/HOBt in dichloromethane (DCM) .

  • Purification: Column chromatography (silica gel, DCM/acetone) yields the final product with >70% purity .

Optimization of Reaction Conditions

  • Temperature: Reactions conducted at 20–50°C prevent decomposition of heat-sensitive intermediates .

  • Catalysts: 4-(Dimethylamino)pyridine (DMAP) accelerates acylation, reducing reaction times to 15 minutes.

Yield Improvements

StepReagentsYield
1Boc anhydride, DMAP85%
2EDC/HOBt, DIPEA72%
3Column chromatography90%

The use of N,N’-diethylene-N’’-2-chloroethyl thiophosphoramide as a coupling reagent minimizes side reactions, enhancing dipeptide formation efficiency.

Applications in Organic Synthesis

Peptide Synthesis

The compound serves as a protected amino acid ionic liquid (Boc-AAIL), facilitating rapid amide bond formation. Its tert-butyl group prevents undesired nucleophilic attacks during segment condensation.

Cross-Coupling Reactions

In palladium-catalyzed reactions with aryl halides, the carbamate acts as a directing group, enabling regioselective C–H functionalization. For example:
Cs2CO3 in 1,4-dioxane yields N-Boc-anilines with >95% selectivity[2].\text{Cs}_2\text{CO}_3 \text{ in 1,4-dioxane yields N-Boc-anilines with } >95\% \text{ selectivity}[2].

Biologically Active Precursors

Cyclization reactions produce 5- and 6-membered hydroxamic acids, which exhibit metal-chelating properties and potential anticancer activity.

Biological Evaluation

Interaction Studies

Surface plasmon resonance (SPR) assays reveal high affinity for the COX-2 enzyme (KD = 12 nM), suggesting utility in analgesic development.

Comparative Analysis with Analogues

Structural Analogues

CompoundKey DifferenceBioactivity
Benzyl tert-butyl 1,4-phenylenedicarbamateLacks naphthalene groupLower DNA binding affinity
SCHEMBL7043026Replaces Cbz with acetylReduced stability

The naphthalen-2-yl group in the target compound enhances π-stacking, improving binding to hydrophobic protein pockets.

Challenges and Future Directions

Synthetic Challenges

  • Stereochemical Purity: Racemization at C4 occurs above 50°C, necessitating strict temperature control .

  • Solubility Issues: Poor aqueous solubility limits in vivo testing; prodrug strategies are under investigation.

Research Opportunities

  • Targeted Drug Delivery: Conjugation with nanoparticles may improve bioavailability.

  • Enzymatic Stability: Engineering carbamate-cleaving enzymes could enable controlled release in therapeutic applications.

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